1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine
Description
This compound features a piperidine core substituted at position 1 with a furan-2-carbonyl group and at position 4 with a [(4-methoxyphenyl)sulfanyl]methyl moiety. The sulfanyl (thioether) linker at position 4 distinguishes it from sulfonamide or sulfone derivatives, influencing both electronic and steric properties .
Properties
IUPAC Name |
furan-2-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-4-6-16(7-5-15)23-13-14-8-10-19(11-9-14)18(20)17-3-2-12-22-17/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWXPBYOGCLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Analogues and Their Properties
Comparative Analysis
Sulfur-Containing Groups
- Target Compound : The thioether group at position 4 offers moderate electron-donating effects and lower polarity compared to sulfonamides (e.g., 9a , 7a ) or sulfones. This may enhance membrane permeability and metabolic stability .
Aromatic Substituents
- The 4-methoxyphenyl group in the target compound and 9a /7a enhances lipophilicity and may engage in π-π stacking with hydrophobic receptor pockets. In contrast, 8c uses halogenated aryl groups (Cl, F) for σ1 receptor binding, emphasizing steric and electronic tuning .
- Methoxetamine and W-18 leverage methoxy/nitro groups for NMDA receptor antagonism, suggesting the target compound’s methoxy group could similarly modulate receptor affinity .
Positional Effects
- Piperidine substituent positions critically influence activity. For example, W-18 and fentanyl differ in piperidine substitution (2- vs. 4-piperidinyl), drastically altering receptor selectivity . The target compound’s 1,4-disubstitution may optimize spatial alignment for target engagement.
Physicochemical Properties
Research Findings and Implications
- Receptor Interactions : Analogues with methoxy groups (e.g., Methoxetamine , 8c ) show high NMDA or σ1 receptor affinity, implying the target compound’s 4-methoxyphenyl group may confer similar targeting .
- Metabolic Stability : Thioethers generally exhibit greater stability than sulfonamides due to reduced oxidative susceptibility, positioning the target compound as a candidate for prolonged activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
